

GDC-0575: A Technical Guide to a Potent CHK1 Inhibitor

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Compound of Interest

Compound Name: GDC-0575

Cat. No.: B607621

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Abstract

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, **GDC-0575** abrogates cancer cell cycle checkpoints, particularly in S and G2/M phases, leading to increased sensitivity to DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of **GDC-0575**, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Chemical Identity and Properties

GDC-0575 is also known by its synonyms ARRY-575 and RG7741.^{[1][2][3][4]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1196541-47-5	[1][3][5][6]
Molecular Formula	C16H20BrN5O	[3]
Molecular Weight	378.27 g/mol	[3]
Synonyms	ARRY-575, RG7741	[1][2][3][4]
InChI Key	BAZRWWGASYWYGB-SNVBAGLBSA-N	[5]
SMILES	<chem>O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--INVALID-LINK--N)=C23</chem>	[5]
Solubility	DMSO: ≥ 75 mg/mL (198.27 mM)	[1]

A monohydrochloride salt of **GDC-0575** is also available with the CAS number 1196504-54-7. [2][4]

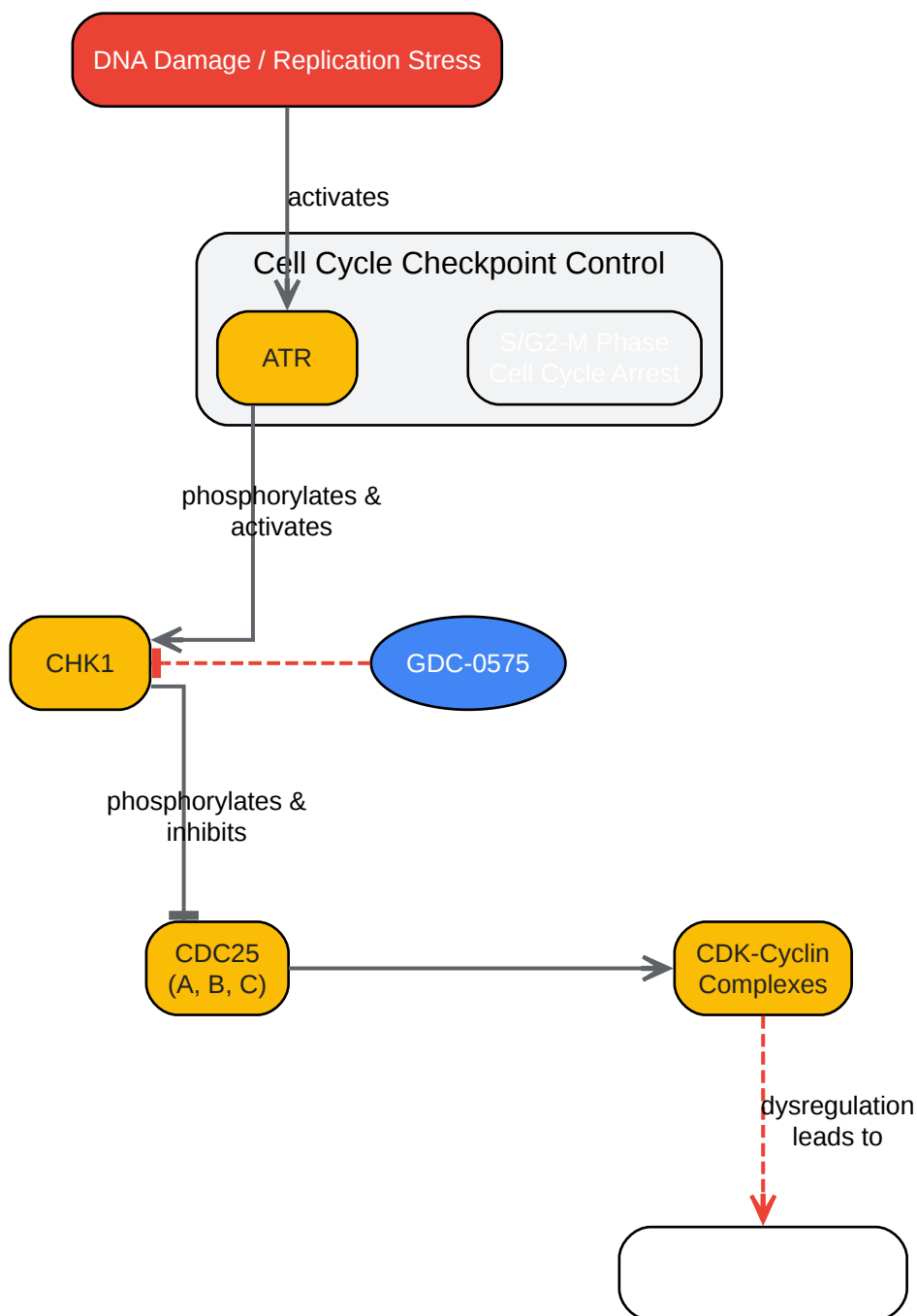
Mechanism of Action and Signaling Pathway

GDC-0575 is a selective ATP-competitive inhibitor of CHK1 kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 1.2 nM in cell-free assays.[1][3][4] CHK1 is a key serine/threonine kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA, a common feature of DNA damage and replication stress.[7][8]

Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates CHK1.[7][9] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases (CDC25A, B, and C).[10][11] This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair.[10][11]

By inhibiting CHK1, **GDC-0575** prevents the inactivation of CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells to bypass the S and G2/M checkpoints despite the presence of DNA damage.[10] This abrogation of the cell cycle checkpoint can lead to

mitotic catastrophe and apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and are thus more reliant on the S and G2/M checkpoints for survival.[11][12]



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Figure 1: Simplified CHK1 Signaling Pathway and the inhibitory action of **GDC-0575**.

Quantitative Data

In Vitro Potency

Parameter	Value	Reference
Chk1 IC50 (cell-free)	1.2 nM	[1][3][4]

Clinical Pharmacokinetics (Phase I study NCT01564251)

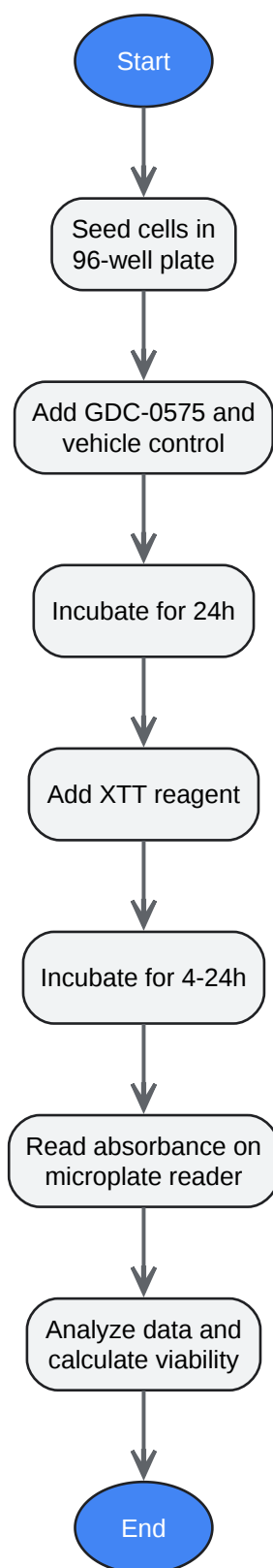
Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~2 hours	[13]
Half-life (t1/2)	~23 hours	[13]

Experimental Protocols

Cell Viability Assay (XTT-based)

This protocol is adapted from a method used for assessing the effect of **GDC-0575** on AML cell lines.[3]

- **Cell Seeding:** Seed acute myeloid leukemia (AML) cell lines in a 96-well plate at a density of 1×10^4 cells per well in triplicate.
- **Treatment:** Add varying concentrations of **GDC-0575** to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **XTT Assay:** Measure cell proliferation using the XTT Cell Proliferation Kit II according to the manufacturer's instructions. This typically involves adding the XTT labeling mixture to each well and incubating for a further 4-24 hours.
- **Data Analysis:** Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.



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Figure 2: Workflow for a cell viability assay to evaluate **GDC-0575**'s effects.

Western Blot Analysis for CHK1 Inhibition

This protocol provides a general framework for assessing CHK1 pathway modulation by **GDC-0575**.

- Cell Treatment and Lysis:
 - Treat cancer cells with **GDC-0575** at desired concentrations and time points. Include a vehicle control and a positive control for DNA damage (e.g., a chemotherapeutic agent like gemcitabine).
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature protein lysates by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - Phospho-Chk1 (Ser345)
 - Total Chk1
 - Phospho-CDK1/2
 - γ H2AX (a marker of DNA double-strand breaks)

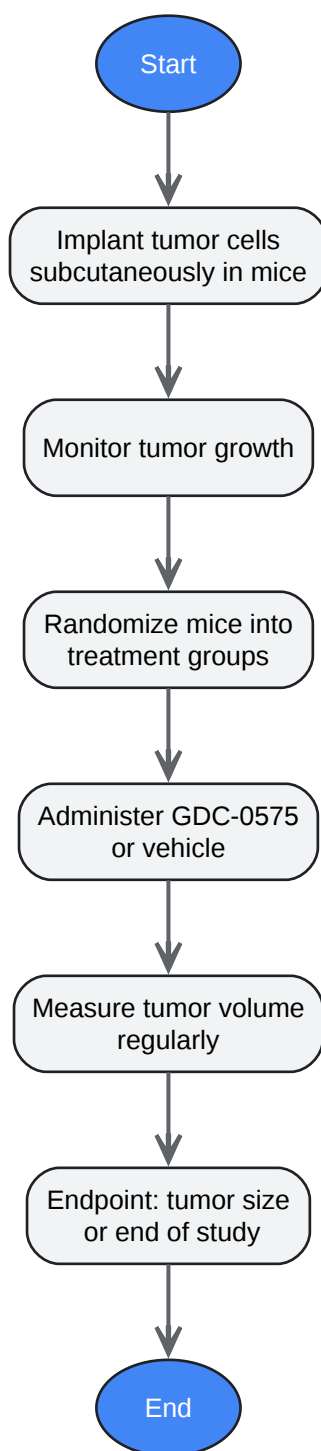
- A loading control (e.g., β -actin or GAPDH)
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
 - Wash the membrane again with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Densitometry:
 - Quantify band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol is based on a study investigating **GDC-0575** in melanoma xenografts.[3]

- Cell Implantation:
 - Subcutaneously inject $2-3 \times 10^6$ melanoma cells in Matrigel into the hind flank of female nude BALB/c mice.
- Tumor Growth and Randomization:
 - Monitor tumor growth by caliper measurements.
 - When tumors reach approximately 100 mm^3 , randomize mice into treatment and control groups.
- Treatment Administration:
 - Administer **GDC-0575** (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.

- A typical dosing schedule is for three consecutive days followed by four rest days, repeated for three cycles.[\[3\]](#)
- Tumor Monitoring and Endpoints:
 - Measure tumor size three times per week.
 - Sacrifice mice when tumor size exceeds a predetermined volume (e.g., $>1\text{ cm}^3$) or at the end of the study period (e.g., up to 6 weeks after the final dose).[\[3\]](#)



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